molecular formula C15H13ClFNO B572667 N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide CAS No. 1373233-43-2

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide

Cat. No.: B572667
CAS No.: 1373233-43-2
M. Wt: 277.723
InChI Key: VYOGZNVHMIOCCF-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C15H13ClFNO. It is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a central acetamide moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoroaniline in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)-(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGZNVHMIOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742965
Record name N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-43-2
Record name N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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